
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethylsulfonyl group and a p-tolyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole typically involves the reaction of p-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazine, which then cyclizes to form the thiadiazole ring. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(Ethylsulfonyl)-4-(p-Tolyl)-1,2,3-Thiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Der Thiadiazolring kann unter bestimmten Bedingungen reduziert werden, um entsprechende Amine zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können an der p-Tolylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung.
Hauptprodukte
Oxidationsprodukte: Sulfonderivate
Reduktionsprodukte: Amine
Substitutionsprodukte: Halogenierte Derivate
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-4-(p-Tolyl)-1,2,3-Thiadiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung erforscht, insbesondere als entzündungshemmendes oder Antikrebsmittel.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Ethylsulfonyl)-4-(p-Tolyl)-1,2,3-Thiadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken, was zur Modulation biologischer Prozesse führt. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an Entzündungen oder Zellproliferation beteiligt sind, wodurch entzündungshemmende oder Antikrebswirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(Methylsulfonyl)-4-(p-Tolyl)-1,2,3-Thiadiazol
- 5-(Ethylsulfonyl)-4-(m-Tolyl)-1,2,3-Thiadiazol
- 5-(Ethylsulfonyl)-4-(o-Tolyl)-1,2,3-Thiadiazol
Einzigartigkeit
5-(Ethylsulfonyl)-4-(p-Tolyl)-1,2,3-Thiadiazol ist aufgrund der spezifischen Positionierung der Ethylsulfonyl- und p-Tolylgruppen einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C11H12N2O2S2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(4-methylphenyl)thiadiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
SLDVHIUXNXLKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



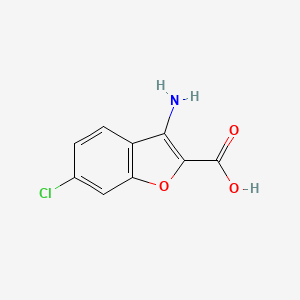
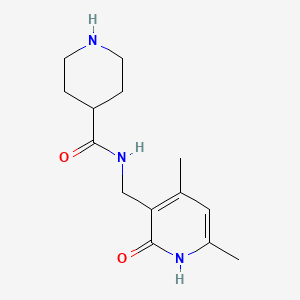
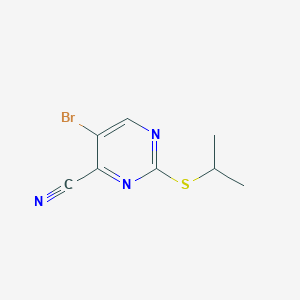
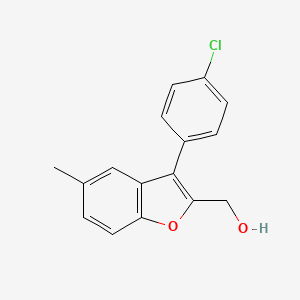

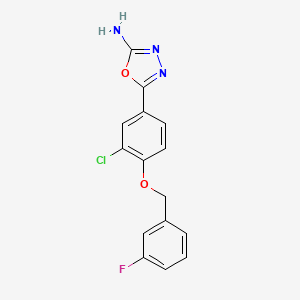
![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

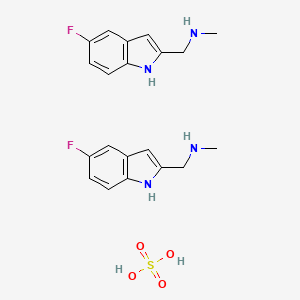
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)

